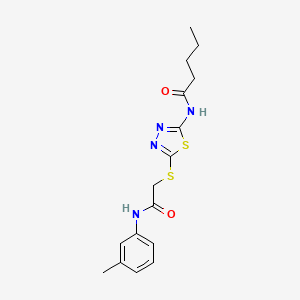

3-Anilino-4-phenyl-1,3-thiazole-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Anilino-4-phenyl-1,3-thiazole-2-thione” is a derivative of thiazole, which is a heterocyclic organic compound. Thiazole has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and the general structure of thiazoles. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Synthesis Approaches and Intermediate Compounds

3-Anilino-4-phenyl-1,3-thiazole-2-thione and its derivatives have been synthesized through various chemical routes, often involving reactions with aniline, carbon disulfide, and different α-haloketone compounds. The compounds have been identified as useful intermediates in chemical syntheses, and their structures have been confirmed using techniques like IR, ~1H-NMR (Lin Yan-fang, 2007), (H. Leopold & T. Strassner, 2017).

Synthesis of Heterocyclic Compounds

Research has shown the synthesis of various heterocyclic compounds like 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives through multi-component reactions, indicating the versatility of this compound in forming complex molecular structures (J. Safaei‐Ghomi et al., 2012), (H. Shahbazi-Alavi et al., 2019).

Industrial and Material Applications

Tribology and Corrosion Inhibition

Compounds similar to this compound have been studied for their tribological behaviors, indicating potential applications in industrial lubricants and as corrosion inhibitors. The studies show these compounds can form protective films on metal surfaces, enhancing their tribological performance (F. Zhu et al., 2009), (Yang Hongxia, 2010).

Synthesis of Advanced Materials

The compound's derivatives have been used in synthesizing advanced materials like polyheterocycles, indicating its utility in creating new, potentially useful materials with high thermal stability and unique electrical properties (Y. Saegusa et al., 1994).

将来の方向性

Thiazoles and their derivatives have been found to have diverse biological activities and have been the subject of much research . Therefore, “3-Anilino-4-phenyl-1,3-thiazole-2-thione” and similar compounds could be good starting points for the development of new drugs . Future research could focus on enhancing their activity and decreasing potential toxic side effects .

特性

IUPAC Name |

3-anilino-4-phenyl-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S2/c18-15-17(16-13-9-5-2-6-10-13)14(11-19-15)12-7-3-1-4-8-12/h1-11,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAIJITYRWUEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=S)N2NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2482946.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2482948.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482952.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2482960.png)

![3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B2482961.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2482963.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2482964.png)